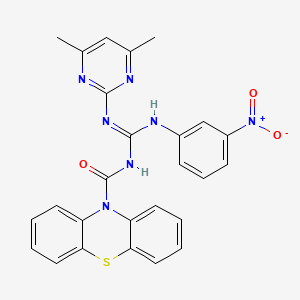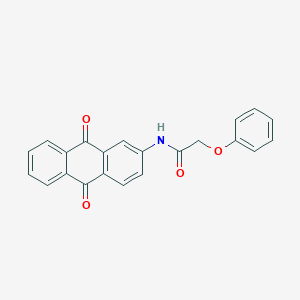![molecular formula C27H23ClN4O4S B11636109 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({2-[(4-クロロフェニル)アミノ]-2-オキソエチル}スルファニル)-5-シアノ-4-(フラン-2-イル)-N-(2-メトキシフェニル)-2-メチル-1,4-ジヒドロピリジン-3-カルボキサミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジヒドロピリジン環、シアノ基、および複数の芳香環を含むユニークな構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路および反応条件
6-({2-[(4-クロロフェニル)アミノ]-2-オキソエチル}スルファニル)-5-シアノ-4-(フラン-2-イル)-N-(2-メトキシフェニル)-2-メチル-1,4-ジヒドロピリジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには以下が含まれます。
ジヒドロピリジン環の形成: この段階は、通常、ハントシュ・ジヒドロピリジン合成を伴い、アルデヒド、β-ケトエステル、およびアンモニアまたはアミンが酸性または塩基性条件下で反応します。
シアノ基の導入: シアノ基は、適切なシアノ化剤を使用する求核置換反応によって導入できます。
フラン環の結合: これは、鈴木カップリングやヘックカップリングなどのカップリング反応によって、フラン含有試薬を使用して達成できます。
アミド結合の形成: ジヒドロピリジン環上のカルボン酸基は、カルボジイミドなどの試薬をアミン存在下で使用してアミドに変換できます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件のより良い制御のための連続フロー反応器の使用と、反応のバッチプロセスへのスケールアップが含まれる可能性があります。
化学反応の分析
反応の種類
酸化: ジヒドロピリジン環は、酸化されてピリジン誘導体になります。
還元: ニトロ基が存在する場合は、アミンに還元されます。
置換: 芳香族置換反応は、フェニル環とフラン環で起こります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、ニトロ化剤。
主な生成物
酸化: ピリジン誘導体。
還元: アミノ誘導体。
置換: ハロゲン化またはニトロ化芳香族化合物。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、様々な官能基化反応が可能になり、有機合成において貴重なツールとなっています。
生物学
生物学的研究では、この化合物は生物活性分子の可能性について研究されています。その構造の特徴から、生物学的標的に作用する可能性があり、創薬の候補となっています。
医学
医学では、この化合物は薬理学的特性について検討されています。ジヒドロピリジン環の存在は、カルシウムチャネルブロッカーとして使用される他のジヒドロピリジン誘導体と同様に、潜在的な心臓血管への応用を示唆しています。
産業
産業部門では、この化合物は、新素材の開発や他の貴重な化学物質の合成における中間体として使用できます。
科学的研究の応用
6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6-({2-[(4-クロロフェニル)アミノ]-2-オキソエチル}スルファニル)-5-シアノ-4-(フラン-2-イル)-N-(2-メトキシフェニル)-2-メチル-1,4-ジヒドロピリジン-3-カルボキサミドの作用機序は、その特定の用途によって異なります。薬理学的状況では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ジヒドロピリジン環は、カルシウムチャネルへの結合を促進する可能性があり、芳香環はタンパク質中の疎水性ポケットと相互作用する可能性があります。
類似化合物の比較
類似化合物
ニフェジピン: 高血圧の治療に使用されるジヒドロピリジンカルシウムチャネルブロッカー。
アムロジピン: 同様の用途を持つ別のジヒドロピリジン誘導体。
ニカルジピン: 心臓血管疾患における血管拡張効果のために使用されます。
ユニークさ
6-({2-[(4-クロロフェニル)アミノ]-2-オキソエチル}スルファニル)-5-シアノ-4-(フラン-2-イル)-N-(2-メトキシフェニル)-2-メチル-1,4-ジヒドロピリジン-3-カルボキサミドを際立たせているのは、官能基の組み合わせであり、これはユニークな生物活性と化学反応性を付与する可能性があります。特に、フラン環とシアノ基の存在は、生物学的標的に対する結合親和性と選択性に関して、明確な利点を提供する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Examples include:
- 1,2,3,4-Tetrahydroisoquinoline analogs
- Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate
Uniqueness
What sets 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C27H23ClN4O4S |
|---|---|
分子量 |
535.0 g/mol |
IUPAC名 |
6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O4S/c1-16-24(26(34)32-20-6-3-4-7-21(20)35-2)25(22-8-5-13-36-22)19(14-29)27(30-16)37-15-23(33)31-18-11-9-17(28)10-12-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) |
InChIキー |
GKYXPXJYLMYYEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)


![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)
